8-Bromo-5-fluoronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-fluoronaphthalen-1-ol is an organic compound with the molecular formula C10H6BrFO and a molecular weight of 241.06 g/mol . This compound is a derivative of naphthalene, substituted with bromine and fluorine atoms, and a hydroxyl group at specific positions on the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 8-Bromo-5-fluoronaphthalen-1-ol typically involves the bromination and fluorination of naphthalen-1-ol. One common method includes the use of Selectfluor as a fluorinating agent in acetonitrile at room temperature, followed by bromination using bromine in chloroform . The reaction conditions are carefully controlled to ensure the selective substitution of the bromine and fluorine atoms at the desired positions on the naphthalene ring.
Analyse Chemischer Reaktionen
8-Bromo-5-fluoronaphthalen-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, resulting in the formation of different naphthalene derivatives.
Common reagents used in these reactions include Selectfluor for fluorination, bromine for bromination, and various oxidizing and reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-fluoronaphthalen-1-ol has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop potential new drug candidates by further functionalizing the hydroxyl group and exploring its biological properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-fluoronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The hydroxyl group also plays a crucial role in its chemical behavior, allowing for further functionalization and modification .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-5-fluoronaphthalen-1-ol can be compared with other similar compounds, such as:
6-Bromo-1-fluoronaphthalen-2-ol: This compound has a similar molecular structure but with different substitution positions for the bromine and fluorine atoms.
6-Bromo-8-fluoronaphthalen-2-ol: Another similar compound with different substitution patterns, which can lead to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.
Eigenschaften
Molekularformel |
C10H6BrFO |
---|---|
Molekulargewicht |
241.06 g/mol |
IUPAC-Name |
8-bromo-5-fluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H6BrFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h1-5,13H |
InChI-Schlüssel |
UFLYDNJASUTAFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.